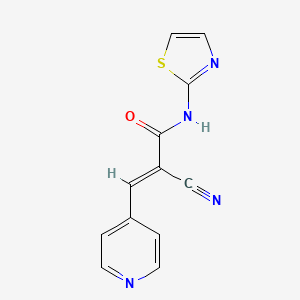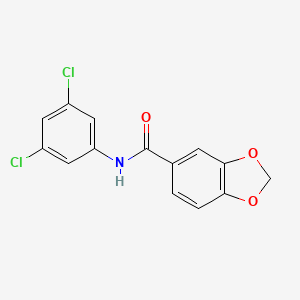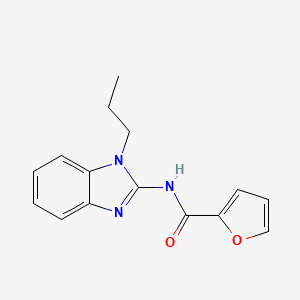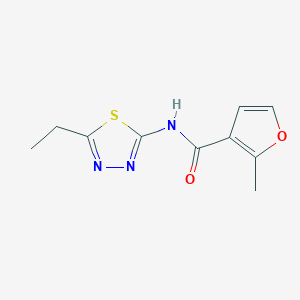![molecular formula C10H15N3O3S B5718481 ethyl {5-[(dimethylamino)carbonyl]-4-methyl-1,3-thiazol-2-yl}carbamate](/img/structure/B5718481.png)
ethyl {5-[(dimethylamino)carbonyl]-4-methyl-1,3-thiazol-2-yl}carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl {5-[(dimethylamino)carbonyl]-4-methyl-1,3-thiazol-2-yl}carbamate, commonly known as DMCTC, is a chemical compound that has attracted significant attention in scientific research due to its potential applications in various fields. DMCTC is a thiazole-based carbamate that has been synthesized using different methods.
作用機序
DMCTC exerts its biological activities through various mechanisms of action. For instance, its anticancer activity is attributed to its ability to inhibit the activity of the enzyme carbonic anhydrase IX, which is overexpressed in various cancer cells. DMCTC has also been found to inhibit the growth of bacteria and fungi by disrupting their cell membranes.
Biochemical and Physiological Effects
DMCTC has been found to exhibit various biochemical and physiological effects in vitro and in vivo. For instance, it has been found to induce apoptosis, inhibit cell proliferation, and reduce the migration and invasion of cancer cells. DMCTC has also been found to reduce the growth of bacteria and fungi and to exhibit low toxicity towards mammalian cells.
実験室実験の利点と制限
DMCTC has several advantages for use in laboratory experiments. It is relatively easy to synthesize and has been found to exhibit potent biological activities at low concentrations. However, its hydrophobic nature makes it difficult to dissolve in aqueous solutions, which may limit its use in certain experiments. Additionally, its low solubility may limit its bioavailability in vivo.
将来の方向性
There are several future directions for the use of DMCTC in scientific research. For instance, its potential as a fluorescent probe for the detection of metal ions could be further explored. Its anticancer and antimicrobial activities could also be investigated in vivo to determine its potential as a therapeutic agent. Additionally, its use as a precursor for the synthesis of other thiazole-based compounds could be further explored to develop new compounds with improved biological activities.
Conclusion
In conclusion, DMCTC is a thiazole-based carbamate that has attracted significant attention in scientific research due to its potential applications in various fields. DMCTC has been synthesized using different methods and has been found to exhibit potent biological activities, including anticancer, antimicrobial, and antifungal activities. Its mechanism of action, biochemical and physiological effects, advantages, limitations, and future directions have been discussed in this paper. DMCTC has several advantages for use in laboratory experiments, but its low solubility may limit its bioavailability in vivo. There are several future directions for the use of DMCTC in scientific research, including its potential as a fluorescent probe and as a therapeutic agent.
合成法
DMCTC can be synthesized through various methods, including the reaction of ethyl carbamate with 2-amino-4-methyl-5-thiazolecarboxylic acid, followed by the addition of dimethylformamide dimethylacetal. Another method involves the reaction of ethyl carbamate with 2-amino-4-methylthiazole-5-carboxylic acid, followed by the addition of dimethylformamide diethylacetal. These methods have been used to produce DMCTC with high yield and purity.
科学的研究の応用
DMCTC has been used in scientific research in various fields, including medicinal chemistry, biochemistry, and pharmacology. DMCTC has been found to exhibit anticancer, antimicrobial, and antifungal activities. It has also been used as a fluorescent probe for the detection of metal ions and as a precursor for the synthesis of other thiazole-based compounds.
特性
IUPAC Name |
ethyl N-[5-(dimethylcarbamoyl)-4-methyl-1,3-thiazol-2-yl]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O3S/c1-5-16-10(15)12-9-11-6(2)7(17-9)8(14)13(3)4/h5H2,1-4H3,(H,11,12,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQALRUWBJINAOW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC1=NC(=C(S1)C(=O)N(C)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl [5-(dimethylcarbamoyl)-4-methyl-1,3-thiazol-2-yl]carbamate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-anilino-6,6-dimethyl-3,5,6,8-tetrahydro-4H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B5718401.png)
![ethyl 4-[(2-biphenylylcarbonyl)amino]benzoate](/img/structure/B5718406.png)


![3-phenyl-N-[4-(propionylamino)phenyl]acrylamide](/img/structure/B5718424.png)
![4-[(2-methyl-3-phenylacryloyl)amino]benzamide](/img/structure/B5718427.png)




![ethyl 4-[(2-methoxyphenoxy)acetyl]-1-piperazinecarboxylate](/img/structure/B5718469.png)


![{4-[({[3-(trifluoromethyl)phenyl]amino}carbonyl)amino]phenyl}acetic acid](/img/structure/B5718488.png)